

sodium dithiocarbamate as a flotation collector in mineral processing research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium dithiocarbamate

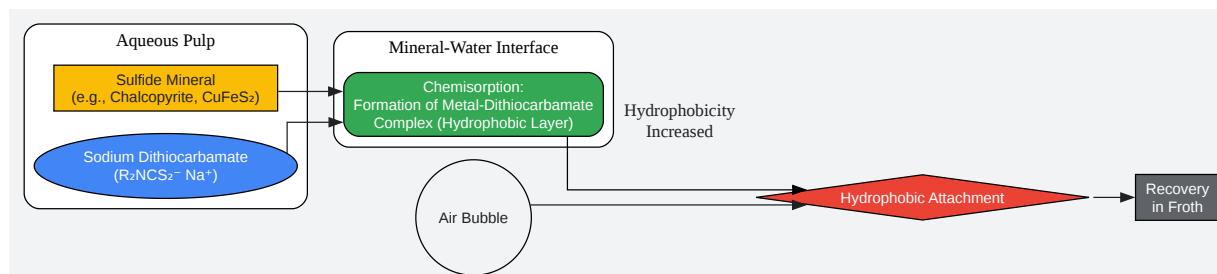
Cat. No.: B1629986

[Get Quote](#)

Application Notes and Protocols: Sodium Dithiocarbamate in Mineral Processing

This document provides detailed application notes and experimental protocols for the use of **sodium dithiocarbamate** and its derivatives as flotation collectors in mineral processing research. It is intended for researchers and scientists in the fields of metallurgy, mineralogy, and chemical engineering.

Application Notes Introduction


Sodium dithiocarbamates (SDTCs) are a class of organosulfur compounds widely utilized as effective collectors in the froth flotation of sulfide minerals.^[1] Their strong and often selective interaction with minerals such as chalcopyrite, galena, sphalerite, and pyrite makes them valuable reagents for enhancing mineral recovery and concentrate grade.^{[1][2]}

Dithiocarbamates can be used as primary collectors or in conjunction with other reagents, like xanthates, to achieve synergistic effects.^{[3][4]} The general structure of a dithiocarbamate anion features two sulfur atoms that can chelate with metal ions on the mineral surface, leading to the formation of a hydrophobic layer that facilitates attachment to air bubbles.

Mechanism of Action

The collecting properties of dithiocarbamates stem from their ability to adsorb onto the surface of sulfide minerals, rendering them hydrophobic. The primary mechanism is chemisorption, where the dithiocarbamate anion forms strong chemical bonds with metal ions (e.g., Cu^{2+} , Pb^{2+} , Zn^{2+}) on the mineral lattice.[1][5] This interaction results in the formation of a stable, water-repellent metal-dithiocarbamate complex on the particle surface.

For instance, studies on pyrite show strong chemical bonding, whereas the adsorption on minerals like sulfur, sphalerite, and lead sulfate is weaker and may involve physical bonding or electrostatic interactions.[1] In the flotation of oxidized ores like malachite, dithiocarbamates are often used after a sulfurization step (using Na_2S), where they adsorb onto a newly formed copper sulfide layer.[4]

[Click to download full resolution via product page](#)

Caption: Adsorption mechanism of dithiocarbamate on a sulfide mineral surface.

Key Applications and Selectivity

Dithiocarbamates are versatile collectors with applications across a range of sulfide ores:

- Copper and Copper-Iron Sulfides: They show excellent collecting ability for chalcopyrite.[6][7] Modified dithiocarbamates have been developed to enhance selectivity against pyrite.[7]
- Lead and Zinc Sulfides: Sodium dimethyl dithiocarbamate is frequently used for the preferential flotation of lead minerals like galena.[2][8] Novel dithiocarbamate esters have been synthesized to improve selectivity for galena over sphalerite.[5]

- Gold-Bearing Sulfide Ores: The combined use of sodium 1,3-propanebis(dithiocarbamate) with potassium butyl xanthate has been shown to increase the extraction efficiency of gold. [\[9\]](#)
- Nickel Sulfides: Mixtures of dithiocarbamates with xanthates can increase the recovery of nickel from pentlandite ores. [\[6\]](#)
- Oxidized Ores: In combination with a sulfurizing agent like Na_2S , sodium diethyldithiocarbamate (DDTC) effectively improves the flotation recovery of copper carbonate ores such as malachite. [\[4\]](#)

Quantitative Data Summary

The performance of dithiocarbamate collectors is highly dependent on the specific mineralogy, reagent scheme, and process conditions. The following tables summarize quantitative data from various research studies.

Table 1: Flotation Performance of Dithiocarbamates on Various Ores

Mineral/Ore	Collector(s)	Conditions	Recovery (%)	Concentrative Grade	Reference
Malachite	Na ₂ S + DDTC + Xanthate	Optimal pH	93.15	-	[4]
Gold-bearing Sulfide	Potassium Butyl Xanthate + Sodium 1,3-propanebis(di-thiocarbamat)e)	-	81.63	7 g/t Au	[9]
Chalcopyrite	Sodium Diisobutyl Dithiophosphinate*	pH 8, 12 mg/L	96.2	-	[10]
Pyrite	Sodium Diisobutyl Dithiophosphinate*	pH 8, 12 mg/L	13.5	-	[10]
Galena	MDPE (2x10 ⁻⁴ mol/L)	pH 8.5	90.75	-	[5]
Sphalerite	MDPE (2x10 ⁻⁴ mol/L)	pH 8.5	Low (Selective)	-	[5]
Pentlandite (Nickel)	SIBX + DTC	-	~11% increase vs SIBX alone	-	[6]

Note: Dithiophosphinate is a related sulfhydryl collector, included for comparison of selectivity.

Table 2: Effect of Reagent Concentration on Malachite Flotation

Reagent	Concentration (mol/dm ³)	Malachite Recovery (%)	Reference
Na ₂ S	5x10 ⁻⁴ to 1.5x10 ⁻³	Increased from 27.48 to 52.95	[4]
DDTC	3.5x10 ⁻³	56.36	[4]

| DDTC | Optimal | ~88.4 | [4] |

Table 3: Adsorption Energies of DDTC on Mineral Surfaces (DFT Calculation)

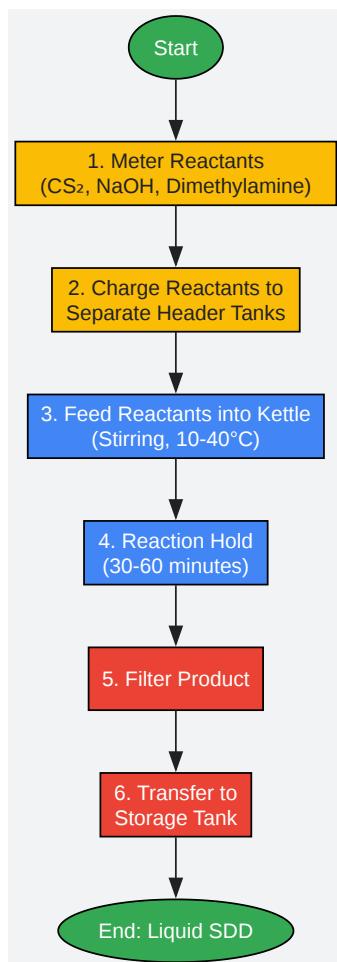
Mineral	Adsorption Energy (kJ/mol)	Bonding Type	Reference
Pyrite	-81.05	Strong Chemical	[1]
Lead Sulfate	-18.53	Weak/Indirect	[1]
Sulfur	Weak	Physical	[1]

| Sphalerite | Weak | Physical | [1] |

Experimental Protocols

Protocol 1: Synthesis of Liquid Sodium Dimethyl Dithiocarbamate

This protocol is based on the reaction of dimethylamine, sodium hydroxide, and carbon disulfide.[11]


Materials:

- Dimethylamine solution (40%)
- Sodium hydroxide solution (30%)
- Carbon disulfide (CS₂)

- Reaction kettle with cooling and stirring capabilities
- Header tanks for each reactant
- Filter and storage tanks

Procedure:

- Metering: Accurately measure the reactants according to the mass proportion: Carbon Disulfide (1 part), 30% Sodium Hydroxide (1.75-1.78 parts), and 40% Dimethylamine (1.49-1.53 parts).[11] For example, use 500 kg of carbon disulfide, 880 kg of 30% NaOH, and 750 kg of 40% dimethylamine.[11]
- Charging Reactants: Transfer each reactant into its corresponding header tank.
- Reaction Initiation:
 - Start the stirrer in the reaction kettle.
 - Simultaneously, begin feeding the sodium hydroxide and dimethylamine solutions into the reaction kettle.
 - Once the base mixture is established, slowly add the carbon disulfide.
- Temperature Control: Maintain the reaction temperature between 10°C and 40°C. Use a cooling system to manage the exothermic reaction.
- Reaction Time: Continue the reaction for 30 to 60 minutes after all reactants have been added.
- Filtration and Storage: Once the reaction is complete, pass the resulting liquid product through a filter to remove any impurities and transfer it to a finished product storage tank.

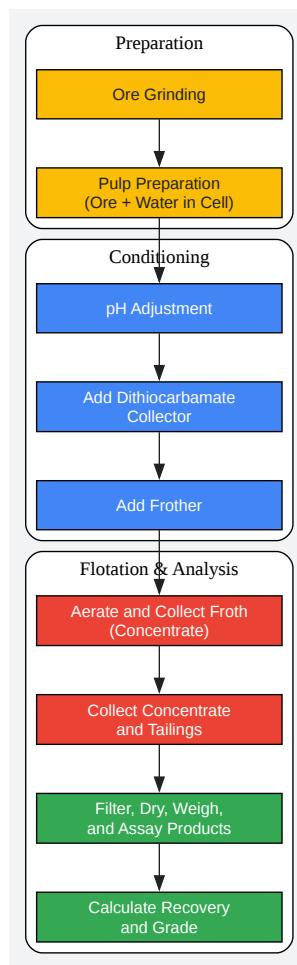
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium dimethyl dithiocarbamate (SDD).

Protocol 2: Bench-Scale Mineral Flotation Test

This protocol provides a generalized procedure for evaluating the performance of a **sodium dithiocarbamate** collector in a laboratory flotation cell.

Equipment and Materials:


- Laboratory flotation machine (e.g., Denver D-12) with a flotation cell (e.g., 1.5 L)
- Ore sample, ground to a target particle size (e.g., 80% passing 75 µm)
- **Sodium dithiocarbamate** collector solution (e.g., 1% w/v)

- Frother (e.g., MIBC, pine oil)
- pH modifiers (e.g., lime, NaOH, H₂SO₄)
- Process water
- pH meter
- Filtering apparatus, drying oven, and analytical balance

Procedure:

- Pulp Preparation:
 - Place a representative sample of ground ore (e.g., 500 g) into the flotation cell.
 - Add a specific volume of process water to achieve the desired pulp density (e.g., 30-35% solids).
- Conditioning:
 - Place the cell on the flotation machine and agitate the pulp at a set speed (e.g., 1200 rpm).
 - Measure the natural pH of the pulp. Adjust the pH to the target value using pH modifiers and allow it to stabilize for a conditioning period (e.g., 3 minutes).
 - Add the **sodium dithiocarbamate** collector solution using a micropipette. Condition the pulp for a specified time (e.g., 5 minutes).
 - Add the frother and condition for a shorter period (e.g., 1 minute).
- Flotation:
 - Open the air inlet valve to introduce air at a constant flow rate.
 - Collect the froth (concentrate) by scraping it from the lip of the cell at regular intervals (e.g., every 15 seconds) for a total flotation time (e.g., 10 minutes).

- Product Handling and Analysis:
 - Collect the concentrate and the remaining pulp (tailings) separately.
 - Filter, dry, and weigh both the concentrate and tailings.
 - Analyze the dried samples for the content of the valuable metal(s) using appropriate analytical techniques (e.g., AAS, ICP-OES).
- Calculation: Calculate the metallurgical performance, including the recovery of the valuable mineral and the concentrate grade.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for a laboratory flotation test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Good Selective Flotation Chemical Mineral Collector Sodium Dimethyl Dithiocarbamate - Mineral Collector and Sodium Dimethyl Dithiocarbamate [jbxkcl.en.made-in-china.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.made-in-china.com [m.made-in-china.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [sodium dithiocarbamate as a flotation collector in mineral processing research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1629986#sodium-dithiocarbamate-as-a-flotation-collector-in-mineral-processing-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com